4-(1-Aminopropyl)-2,3-difluorophenol

Physicochemical Property pKa Reactivity

4-(1-Aminopropyl)-2,3-difluorophenol (CAS 1337617-82-9) is a fluorinated phenolic amine with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol. It is categorized as a difluorophenol derivative, characterized by a 1-aminopropyl chain at the para position and fluorine atoms at the 2- and 3-positions of the aromatic ring.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Cat. No. B13257691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminopropyl)-2,3-difluorophenol
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCCC(C1=C(C(=C(C=C1)O)F)F)N
InChIInChI=1S/C9H11F2NO/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h3-4,6,13H,2,12H2,1H3
InChIKeyBCHFJHIAHHLGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminopropyl)-2,3-difluorophenol: A 2,3-Difluorinated Phenolic Amine Building Block


4-(1-Aminopropyl)-2,3-difluorophenol (CAS 1337617-82-9) is a fluorinated phenolic amine with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol [1]. It is categorized as a difluorophenol derivative, characterized by a 1-aminopropyl chain at the para position and fluorine atoms at the 2- and 3-positions of the aromatic ring . This specific 2,3-difluoro substitution pattern distinguishes it from other regioisomers and positions it as a versatile intermediate for medicinal chemistry and pharmaceutical research, where fluorination is used to modulate molecular properties .

Compound Class 2,3-Difluorinated phenolic amine building block
Key Feature 2,3-Difluoro substitution pattern with para-aminopropyl handle
Research Use Medicinal chemistry intermediate for lead optimization

Why 4-(1-Aminopropyl)-2,3-difluorophenol Cannot Be Replaced by Its 2,6- or 4,6-Difluoro Regioisomers


In-class substitution is unreliable because the position of fluorine atoms on the phenolic ring directly controls critical molecular properties. The 2,3-difluoro arrangement creates a unique electronic environment compared to the symmetric 2,6-difluoro pattern, leading to a distinct acid dissociation constant (pKa) for the core phenol and altered lipophilicity (LogP) . These differences impact solubility, hydrogen bonding, metabolic stability, and the compound's reactivity as a synthetic intermediate, making simple replacement without re-optimization of downstream chemistry or biological assays problematic [1].

pKa & ionization shift
The 2,3-difluoro pattern alters phenol acidity compared to the 2,6-isomer, affecting protonation-dependent reactivity.
Lipophilicity divergence
A lower computed logP indicates higher hydrophilicity than the 4,6-isomer, which may shift solubility and partitioning.
Regioselectivity mismatch
The asymmetric 2,3-substitution enables derivatization pathways that are not accessible with symmetric 2,6-isomers.

Quantitative Differentiation Guide for 4-(1-Aminopropyl)-2,3-difluorophenol


Higher Core Phenol pKa vs. 2,6-Difluoro Regioisomer Implies Weaker Acidity

The parent 2,3-difluorophenol core exhibits a predicted pKa of 7.71±0.10, which is 0.26 log units higher than the 7.45±0.10 predicted for the 2,6-difluorophenol core . Although the 4-(1-aminopropyl) substituent will shift absolute values, the relative difference in acidity arising from the fluorine pattern is expected to persist, making the 2,3-isomer a weaker acid. This influences protonation state at physiological pH, solubility, salt formation, and nucleophilic reactivity of the phenolate ion.

Core phenol pKa
Class-level inference
Target (2,3-F₂) pKa 7.71 ± 0.10
Comparator (2,6-F₂) pKa 7.45 ± 0.10
ΔpKa = +0.26 (less acidic)
Informs ionization-state-dependent selection
Predicted values; experimental confirmation recommended
Physicochemical Property pKa Reactivity

Reduced Lipophilicity (XLogP3-AA) vs. 2-(1-Aminopropyl)-4,6-difluorophenol Isomer

4-(1-Aminopropyl)-2,3-difluorophenol has a computed XLogP3-AA of 1.6, which is 0.5 log units lower than the 2.1 computed for the regioisomer 2-(1-Aminopropyl)-4,6-difluorophenol [1][2]. This lower lipophilicity suggests better aqueous solubility and potentially reduced membrane permeability compared to the 2-substituted isomer, which can be a critical selection criterion in early drug discovery for optimizing pharmacokinetic profiles.

Lipophilicity (XLogP3-AA)
Reported
Target XLogP 1.6
Comparator (4,6-isomer) XLogP 2.1
ΔXLogP = −0.5 (more hydrophilic)
Guides selection for lower lipophilicity requirements
Computed values; experimental logD/logP may vary
Lipophilicity LogP ADME

Unique Reactivity Profile of 2,3-Difluoro Substitution Enables Orthogonal Derivatization

The 2,3-difluoro pattern places both fluorine atoms adjacent to the phenol group, which can participate in regiospecific nucleophilic aromatic substitution (SNAr) or metal-mediated coupling reactions that are less favorable in the symmetric 2,6-difluoro isomer due to steric and electronic symmetry. While no quantitative yield data is publicly available in a head-to-head comparison for this specific compound, the class-level reactivity of 2,3-difluorophenols is well-documented in academic literature [1].

Synthetic versatility
Class-level inference
Asymmetric 2,3-difluoro electronic environment
May support regiospecific coupling not possible with 2,6-isomer
Reactivity depends on specific reaction conditions
Synthetic Chemistry Regioselectivity Fluorine Chemistry

High-Value Application Scenarios for 4-(1-Aminopropyl)-2,3-difluorophenol


Medicinal Chemistry Lead Optimization Where Lower LogP is Desired

When a drug discovery program requires a fluorinated phenolic amine scaffold with reduced lipophilicity to improve aqueous solubility or reduce metabolic clearance, 4-(1-Aminopropyl)-2,3-difluorophenol (XLogP3-AA 1.6) should be prioritized over the more lipophilic 2-(1-Aminopropyl)-4,6-difluorophenol isomer (XLogP3-AA 2.1) [1].

pH-Sensitive Formulation or Prodrug Design Requiring a Weaker Phenolic Acid

For formulations where a less acidic phenol is advantageous—such as in prodrug strategies requiring selective deprotonation at specific pH—the 2,3-difluoro substitution pattern (parent core pKa 7.71) offers a measurable 0.26 pKa unit advantage over the 2,6-difluoro isomer (parent core pKa 7.45), potentially altering the ionization equilibrium at physiological pH [1].

Asymmetric Synthesis Requiring a Chiral Aminopropyl Synthon

The compound contains an undefined stereocenter at the 1-aminopropyl carbon, making it a valuable racemic intermediate for asymmetric synthesis or chiral resolution studies. Its 2,3-difluoro pattern provides a distinct steric and electronic environment compared to the 2,6-isomer, which may influence enantioselective outcomes in catalytic reactions [1].

Synthesis of 2,3-Difluorophenol-Derived Bioisosteres

The 2,3-difluoro motif is a recognized bioisostere in medicinal chemistry for modulating metabolism and binding. This compound can serve as a direct precursor for installing the 2,3-difluorophenol fragment into larger molecules, where the regiospecific fluorine placement is critical for target engagement [1].

Application
Selection Property
Validation Focus
Lower-lipophilicity lead optimization
Lipophilicity profile (computed XLogP)
Measured logD and aqueous solubility
pH-sensitive formulation or prodrug design
Core phenol pKa (weaker acidity)
pKa determination and ionization profiling
Asymmetric synthesis or chiral resolution
Racemic aminopropyl stereocenter
Enantioselective reaction screening
Bioisostere synthesis with 2,3-difluoro motif
2,3-Difluorophenol fragment installation
Target engagement or metabolic stability assays
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